7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Description
7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring, a piperidine moiety, and a chromenone core
Properties
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-15-7-5-6-12-27(15)14-18-21(28)11-10-16-13-17(24(29)30-22(16)18)23-25-19-8-3-4-9-20(19)26(23)2/h3-4,8-11,13,15,28H,5-7,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTUOAUIMNVUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the chromenone core, followed by the introduction of the benzodiazole ring and the piperidine moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzodiazole and piperidine moieties can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The pharmacological applications of this compound are diverse, primarily focusing on its potential therapeutic effects.
Antiviral Activity
Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties. For example, compounds with a benzimidazole moiety have shown effectiveness against viral infections such as the Ebola virus by inhibiting viral entry through specific pathways involving the Niemann-Pick C1 protein interactions .
Anticancer Properties
Research has demonstrated that this compound can inhibit key enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The mechanism involves disrupting cellular signaling pathways critical for tumor growth and survival.
Antimicrobial Effects
The compound has been evaluated for its antimicrobial activities against various pathogens. Its mechanism includes disrupting the integrity of bacterial cell membranes, which can lead to cell death .
Case Study 1: Antiviral Efficacy
A study conducted on related compounds revealed that certain derivatives inhibited viral replication effectively at low micromolar concentrations. This suggests that the structural components of 7-hydroxy derivatives contribute significantly to their antiviral activity .
Case Study 2: Anticancer Mechanism
In vitro experiments demonstrated that the compound induced apoptosis in human cancer cell lines. The study highlighted the importance of specific functional groups in enhancing its anticancer activity, suggesting potential modifications for improved efficacy.
Case Study 3: Antimicrobial Activity
Research focused on synthesizing new derivatives based on this compound showed promising results against Gram-positive and Gram-negative bacteria. The studies utilized various assays to measure minimum inhibitory concentrations (MICs), confirming its potential as a new antimicrobial agent .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- 2-Methyl-1H-1,3-benzodiazol-4-yl acetate
Uniqueness
Compared to similar compounds, 7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one stands out due to its unique combination of structural features, which contribute to its diverse range of chemical and biological activities
Biological Activity
7-Hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a benzimidazole moiety, a piperidine group, and a chromenone structure, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.44 g/mol. The presence of hydroxyl, benzodiazole, and piperidine functionalities enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.44 g/mol |
| Key Functional Groups | Hydroxyl, Benzimidazole, Piperidine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known for its ability to interact with DNA and proteins, potentially inhibiting their function. The piperidine group enhances the compound's ability to permeate cell membranes, thus increasing its bioavailability and therapeutic potential.
Biological Activities
Research indicates that derivatives of coumarins and benzodiazoles often exhibit significant biological activities, including:
- Anticancer Activity: Some studies suggest that this compound may inhibit cancer cell proliferation by modulating key signaling pathways.
- Anti-inflammatory Effects: It has been investigated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties: Preliminary studies indicate that it may possess activity against various bacterial strains .
Case Studies
- Anticancer Activity:
- Anti-inflammatory Effects:
- Antimicrobial Activity:
Comparative Analysis with Related Compounds
The unique structural features of this compound enhance its biological activity compared to simpler analogs.
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxycoumarin backbone | Antimicrobial, Antioxidant |
| Benzimidazole derivatives | Benzimidazole core | Anticancer, Antimicrobial |
| 4-Methylpiperazine derivatives | Piperazine ring | Neuroactive properties |
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
- Formylation : Introduce a formyl group at position 8 of the coumarin backbone using Vilsmeier-Haack conditions (e.g., POCl₃/DMF) .
- Condensation : React the 8-formyl intermediate with 1-methyl-1H-benzimidazol-2-amine under mild acidic conditions (e.g., glacial acetic acid, 60–80°C) to form the benzimidazole moiety .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity. Monitor via LC-MS or HPLC .
Basic: Which spectroscopic techniques are most effective for structural elucidation?
- Single-crystal X-ray diffraction : Provides definitive stereochemical data (e.g., bond angles, dihedral angles) with R factor <0.05, as demonstrated for structurally similar chromenones .
- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) resolves the hydroxyl proton (δ 10.2–10.8 ppm) and methylpiperidine signals (δ 1.2–2.5 ppm). ¹³C NMR confirms carbonyl (δ 160–165 ppm) and aromatic carbons .
- High-resolution mass spectrometry (HRMS) : ESI+ mode validates the molecular ion ([M+H]⁺) with <3 ppm error .
Advanced: How can reactivity patterns be systematically studied under varying conditions?
Design experiments to probe:
- pH-dependent stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-DAD and identify byproducts using LC-MS/MS .
- Oxidative susceptibility : Treat with H₂O₂ or cytochrome P450 enzymes. Track hydroxylation or N-oxide formation .
- Nucleophilic substitution : React with thiols (e.g., glutathione) to assess thioether adduct formation, relevant to metabolic pathways .
Advanced: What methodologies are recommended for evaluating biological activity?
- Cytotoxicity assays : Use MTT or resazurin in HUVEC cells (DMEM medium, 10% FBS) with 48-hour exposure. Calculate IC₅₀ values via nonlinear regression .
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases). Include positive controls (staurosporine) and triplicate runs .
- Molecular docking : Simulate binding to target proteins (e.g., PI3Kγ) using AutoDock Vina. Validate with MD simulations (AMBER force field) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Modify substituents (e.g., replace 2-methylpiperidine with 4-methylpiperazine) and compare logP (HPLC logD7.4) and solubility (shake-flask method) .
- Biological profiling : Test analogs in parallel assays (e.g., anti-inflammatory activity via COX-2 inhibition). Use ANOVA to identify statistically significant trends (p<0.05) .
- QSAR modeling : Develop regression models (e.g., PLS) correlating electronic descriptors (HOMO/LUMO) with activity .
Advanced: What analytical methods are suitable for quantifying this compound in complex matrices?
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm), isocratic elution (acetonitrile/0.1% formic acid, 65:35), λ = 254 nm. Validate linearity (R² >0.999) and LOD/LOQ (<0.1 µg/mL) .
- LC-MS/MS : Employ MRM mode (Q1/Q3 transitions for [M+H]⁺ → fragment ions). Calibrate with deuterated internal standards to minimize matrix effects .
Advanced: How should stability studies be designed to assess shelf-life and storage conditions?
- Forced degradation : Expose to heat (60°C), UV light (254 nm), and humidity (75% RH) for 4 weeks. Analyze degradation products with UPLC-QTOF .
- Long-term stability : Store at –20°C, 4°C, and 25°C. Sample at 0, 3, 6, and 12 months. Use Arrhenius kinetics to predict shelf-life .
Advanced: What computational approaches predict its pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate bioavailability (TPSA >60 Ų suggests poor absorption) and cytochrome P450 interactions .
- Plasma protein binding : Simulate with Albumin Binding Predictor. Validate via equilibrium dialysis .
Basic: What safety precautions are required during handling?
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: How does this compound compare to benzothiazole-containing analogs?
- Synthetic accessibility : Benzothiazole analogs require harsher conditions (e.g., PPA catalysis) vs. benzimidazole’s mild acid .
- Bioactivity : Benzimidazole derivatives often show enhanced kinase selectivity due to hydrogen-bonding with the N-methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
